molecular formula C4H2Cl2S B3031161 Thiophene, 2,4-dichloro- CAS No. 17249-75-1

Thiophene, 2,4-dichloro-

Cat. No.: B3031161
CAS No.: 17249-75-1
M. Wt: 153.03 g/mol
InChI Key: DFYVFNNIILYXRP-UHFFFAOYSA-N
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Description

Thiophene, 2,4-dichloro- is a chemical compound with the formula C4H2Cl2S. It has a molecular weight of 153.030 . Thiophene is a heterocyclic compound that consists of a planar five-membered ring. It is aromatic as indicated by its extensive substitution reactions .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The five-membered ring structure of thiophene has a fascinating resonance, or delocalization, of electrons across the ring, a key feature of aromatic compounds .


Chemical Reactions Analysis

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene. Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol. The compound has a boiling point of 84.1°C and a melting point of -38.3°C . Thiophene is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .

Scientific Research Applications

1. Light Conducting Polymers

Poly(3,4-dichloro)thiophene has been synthesized to obtain light-conducting polymers with ideal properties. The π-conjugated structure of this polymer is influenced by the polarity of the solvent, leading to investigations into different polar solvents for its synthesis. Characterization techniques such as elemental analysis, IR spectrum, 13C NMR, and TGA have been utilized in this research (Guan Xiang-rui, 2009).

2. Organic Semiconductors

Thiophene-based π-conjugated organic small molecules and polymers, including derivatives of 2,4-dichlorothiophene, are extensively studied for their potential use as organic semiconductors in material chemistry. Their applications span across organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to their diverse properties and the significance of understanding inter- and intra-molecular interactions, solid-state packing, and charge carrier transport (Gulsen Turkoglu, M. Cinar, T. Ozturk, 2017).

3. Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) have been developed for environmental applications. These frameworks exhibit efficient luminescent sensory capabilities, being highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Moreover, they show potential in the recyclable detection of these contaminants. Additionally, certain MOFs have demonstrated capability in trapping pollutants like 2,4-dichlorophenol from wasted solutions, highlighting their role in environmental remediation (Yang Zhao et al., 2017).

4. Chemical Synthesis and Structural Analysis

A variety of chemical synthesis techniques involving thiophene, such as regio- and chemoselective synthesis and crystal structure analysis, have been explored. These studies contribute to the deeper understanding of thiophene derivatives' structural dynamics and potential for creating complex organic compounds, such as analogs of pharmaceuticals (Various Authors, 2009-2018).

5. Biomedical and Pharmaceutical Applications

While explicitly excluding drug use and side effects, it's noteworthy that substituted thiophenes have shown a broad spectrum of biological activities, finding relevance in pharmaceuticals. Their antimicrobial, antiviral, and anticancer properties, among others, are areas of active research, contributing to the development of new therapeutic agents (S. Ibrahim et al., 2016).

Safety and Hazards

Thiophene is considered hazardous. It is highly flammable, harmful if swallowed, and causes serious eye irritation . 2,4-Dichlorophenol, a related compound, may form combustible dust concentrations in air, is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, is toxic if inhaled, and may cause cancer .

Properties

IUPAC Name

2,4-dichlorothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2S/c5-3-1-4(6)7-2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYVFNNIILYXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169321
Record name Thiophene, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-75-1
Record name Thiophene, 2,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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